2-Mercaptoethanol-d6

説明

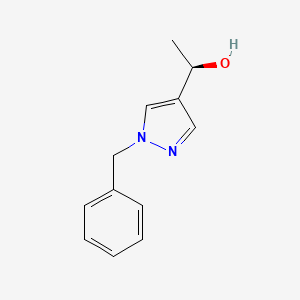

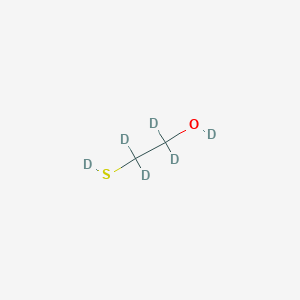

2-Mercaptoethanol-d6 is an isotope analogue of 2-Mercaptoethanol . It has a molecular formula of DSCD2CD2OD and a molecular weight of 84.17 . It is used in the synthesis of nano-graphene for cellular imaging and drug delivery .

Molecular Structure Analysis

The molecular structure of 2-Mercaptoethanol-d6 consists of two carbon atoms, six deuterium atoms (a stable isotope of hydrogen), one sulfur atom, and one oxygen atom . The linear formula is DSCD2CD2OD .

Physical And Chemical Properties Analysis

It has a boiling point of 157 °C (dec.) (lit.) and a density of 1.204 g/mL at 25 °C .

科学的研究の応用

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Mercaptoethanol-d6: is widely used in biomolecular NMR spectroscopy. Its deuterated form is particularly valuable for reducing interference in the NMR signal, which is crucial for obtaining clear and accurate data . The compound’s ability to reduce disulfide bonds in proteins makes it an essential reagent in preparing samples for NMR analysis, allowing for the study of protein structures, dynamics, and interactions.

Protein Electrophoresis

In the field of proteomics, 2-Mercaptoethanol-d6 plays a critical role in protein electrophoresis, especially SDS-PAGE. It helps in reducing protein disulfide bonds prior to gel electrophoresis, ensuring that proteins are fully denatured and can be separated based on their molecular weight .

Synthetic Chemistry

2-Mercaptoethanol-d6: is also employed in synthetic chemistry as a source of deuterium atoms for labeling compounds. This is particularly useful in the synthesis of stable isotope-labeled drugs, which are used in pharmacokinetic and metabolic studies .

Toxicology and Safety Studies

Due to its toxicological properties, 2-Mercaptoethanol-d6 is used in safety studies to understand the metabolic pathways and potential toxic effects of thiols. It serves as a model compound for studying the mechanisms of toxicity and for developing safety protocols in chemical handling .

Safety and Hazards

2-Mercaptoethanol-d6 is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Corr. 1B . It is combustible and toxic in contact with skin . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or if inhaled .

作用機序

Target of Action

The primary targets of 2-Mercaptoethanol-d6 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play crucial roles in various biochemical processes, including enzymatic reactions and protein structure maintenance.

Mode of Action

2-Mercaptoethanol-d6 interacts with its targets primarily through the reduction of disulfide bonds. This interaction results in the disruption of protein structures, particularly those that rely on disulfide bonds for their stability .

Biochemical Pathways

2-Mercaptoethanol-d6 affects several biochemical pathways. For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B . It also plays a role in the DNA damage response (DDR) signaling pathway, particularly in enhancing the phosphorylation of ataxia telangiectasia mutated (ATM) and ATM-mediated effector kinases .

Pharmacokinetics

It is known that the compound has a boiling point of 157 °c (dec) (lit) and a density of 1204 g/mL at 25 °C

Result of Action

The molecular and cellular effects of 2-Mercaptoethanol-d6’s action are diverse. For instance, it has been found to protect against DNA double-strand breaks after kidney ischemia and reperfusion injury through GPX4 upregulation . It also enhances the proliferation and survival of mesenchymal stem cells (MSCs) at higher passage numbers .

Action Environment

The action, efficacy, and stability of 2-Mercaptoethanol-d6 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect its ability to reduce disulfide bonds . Additionally, the pH and temperature of the environment may also influence its stability and efficacy .

特性

IUPAC Name |

1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-AFCDONKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746123 | |

| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptoethanol-d6 | |

CAS RN |

203645-37-8 | |

| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203645-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)